

physical and chemical properties of 2-Chloro-6-fluorobenzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzo[d]oxazole

Cat. No.: B184648

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **2-Chloro-6-fluorobenzo[d]oxazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzo[d]oxazole is a halogenated heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The strategic placement of chlorine and fluorine atoms on the benzoxazole core in **2-Chloro-6-fluorobenzo[d]oxazole** modulates its electronic properties, reactivity, and potential as a scaffold in the design of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its physical and chemical properties, spectral data, and a representative synthetic protocol.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Chloro-6-fluorobenzo[d]oxazole** are summarized below.

Table 1: General and Physical Properties of **2-Chloro-6-fluorobenzo[d]oxazole**

Property	Value	Source(s)
CAS Number	153403-53-3	[1] [2]
Molecular Formula	C ₇ H ₃ ClFNO	[1] [2]
Molecular Weight	171.56 g/mol	[1]
Appearance	Solid	[1]
Purity	98%	[1]

Table 2: Chemical Identifiers of **2-Chloro-6-fluorobenzo[d]oxazole**

Identifier	Value	Source(s)
Synonyms	2-chloro-6-fluoro-1,3-benzoxazole, 2-chloro-6-fluorobenzoxazole	[1]
InChI	InChI=1S/C7H3ClFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H	[1]
InChI Key	SABSNTHFVVOJMX-UHFFFAOYSA-N	[1]

Spectral Data

While specific spectral data for **2-Chloro-6-fluorobenzo[d]oxazole** is not readily available in public databases, analysis of related structures provides insight into the expected spectral characteristics.

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by the fluorine and chloro substituents.
- ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached

halogen, nitrogen, and oxygen atoms. For instance, the carbon at the 2-position, bonded to chlorine, nitrogen, and oxygen, is expected to be significantly downfield.

- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.56 g/mol), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Reactivity and Stability

The reactivity of **2-Chloro-6-fluorobenzo[d]oxazole** is primarily dictated by the benzoxazole ring system and the chloro substituent at the 2-position.

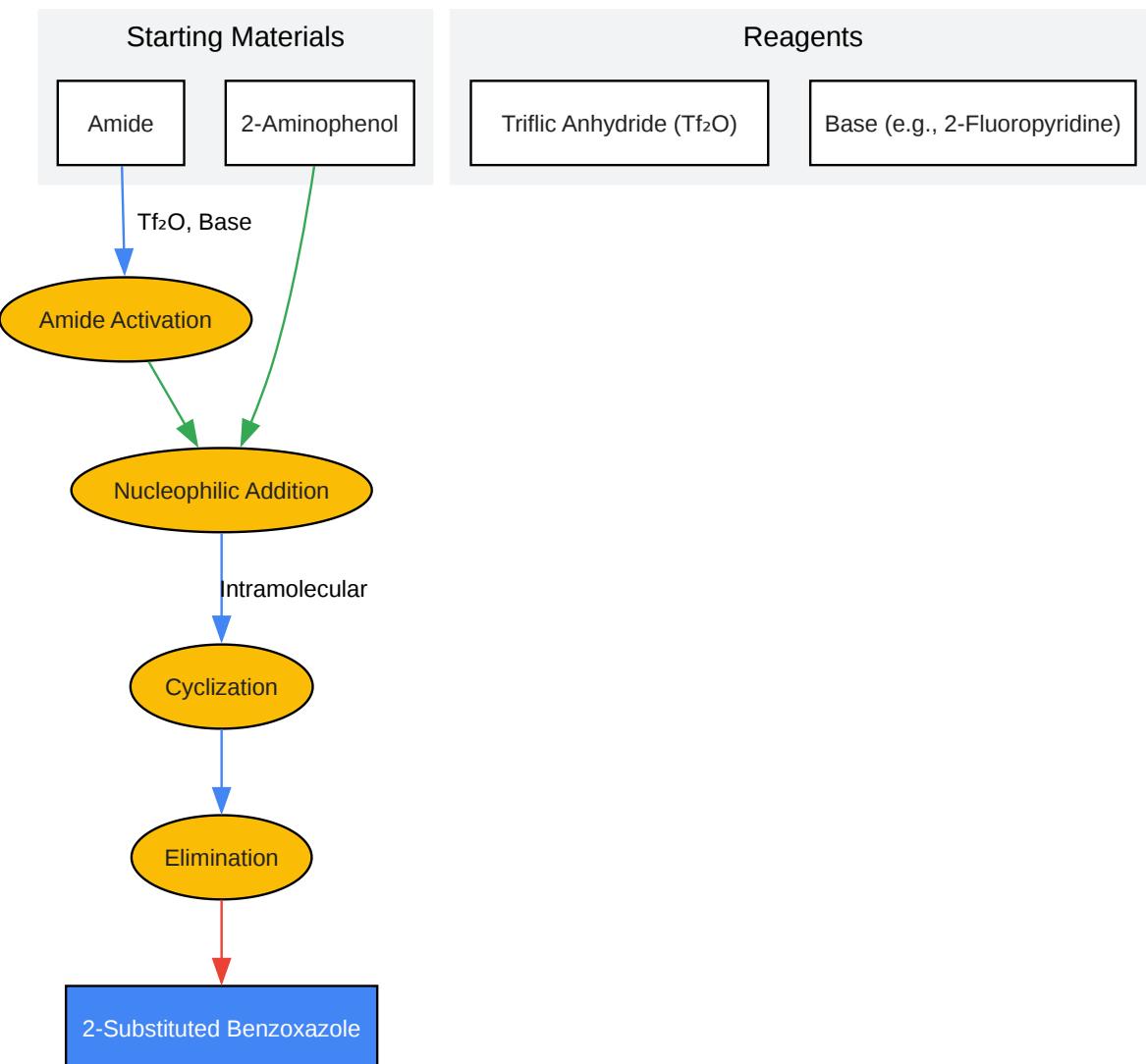
- **Nucleophilic Substitution:** The chlorine atom at the C-2 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of various functional groups at this position, a key strategy in the synthesis of diverse benzoxazole libraries for drug discovery.
- **Electrophilic Substitution:** The benzoxazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing fluorine and the oxazole ring can deactivate the benzene ring towards such reactions.^[3]
- **Stability:** The compound is expected to be stable under standard laboratory conditions.

Experimental Protocols

The synthesis of substituted benzoxazoles can be achieved through various methods. A general and versatile approach involves the condensation of a 2-aminophenol with a carboxylic acid derivative. Below is a representative protocol for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of **2-Chloro-6-fluorobenzo[d]oxazole**.

General Synthesis of 2-Substituted Benzoxazoles

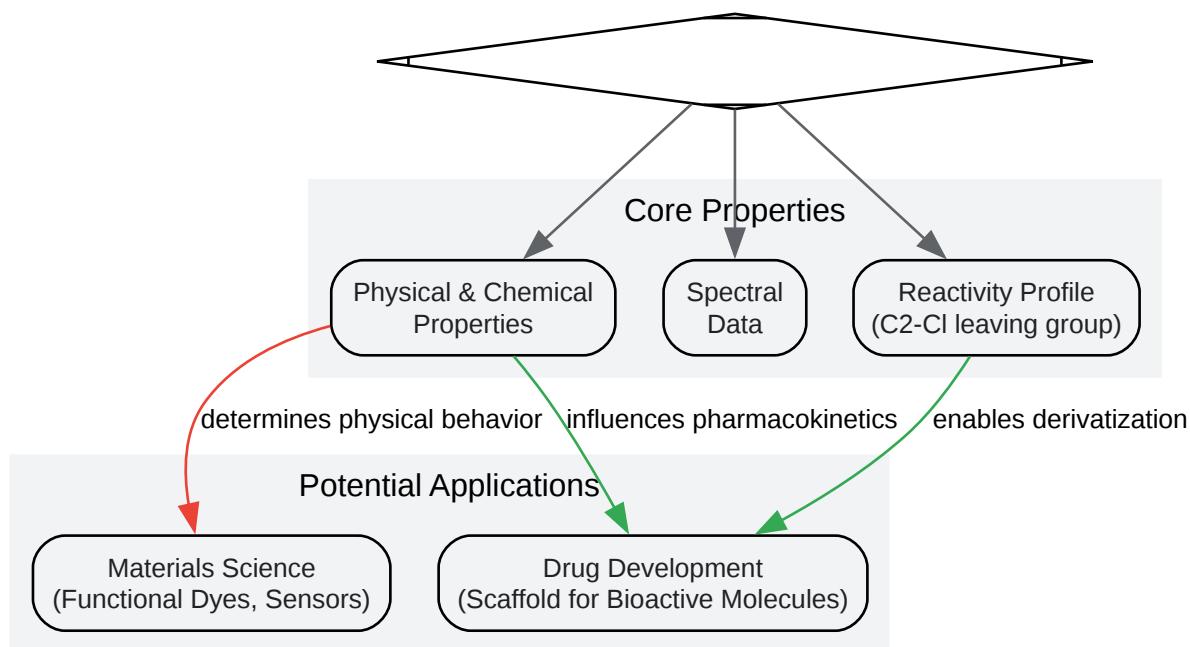
A common method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with an amide in the presence of triflic anhydride ($\text{ Tf}_2\text{O}$) and a base like 2-fluoropyridine.^[4] This cascade reaction involves the activation of the amide carbonyl group by $\text{ Tf}_2\text{O}$, followed by nucleophilic addition, intramolecular cyclization, and elimination.^[4]


Experimental Procedure:

- To a solution of the corresponding amide (0.55 mmol) in dichloromethane (1 mL), add 2-fluoropyridine (1 mmol).
- Cool the mixture to 0 °C and add triflic anhydride (0.6 mmol) dropwise. Stir the mixture for 15 minutes.
- Add the substituted 2-aminophenol (in this case, 4-fluoro-2-aminophenol) (0.5 mmol) to the reaction mixture.
- Allow the reaction to stir at room temperature for 1 hour.
- Quench the reaction with triethylamine (0.5 mL).
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.[4]

Another established method for the preparation of 2-chlorobenzoxazoles involves the reaction of a benzoxazolin-2-one with a chlorinating agent such as phosphorus pentachloride.[5]

Visualizations


Diagram 1: General Synthetic Workflow for 2-Substituted Benzoxazoles

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Diagram 2: Logical Relationship of Properties and Applications

[Click to download full resolution via product page](#)

Caption: Interrelationship of properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-fluorobenzo[d]oxazole | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-6-fluorobenzo[d]oxazole | 153403-53-3 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-6-fluorobenzo[d]oxazole]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b184648#physical-and-chemical-properties-of-2-chloro-6-fluorobenzo-d-oxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com